![molecular formula C21H34N4O3 B5553794 9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

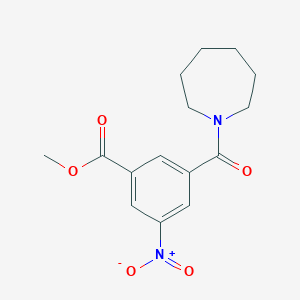

Beschreibung

The compound belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been studied for their potential biological activities, including antihypertensive properties (Clark et al., 1983).

Synthesis Analysis

Various synthetic routes have been explored for related compounds, employing techniques like Michael addition and ring transformation (Yang et al., 2008). Specific methods such as Prins cascade cyclization have been used to synthesize diazaspiro[5.5]undecane derivatives (Reddy et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have been conducted, revealing details about the conformation and crystal structure (Yuan et al., 2017).

Chemical Reactions and Properties

Research on related diazaspiro[5.5]undecane derivatives indicates that they can undergo various chemical reactions, including spirocyclization (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

Detailed physical properties such as melting points, IR spectra, and X-ray diffraction have been studied for compounds with similar structures (Zeng et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

One notable application of similar compounds is in the development of antihypertensive drugs. A study prepared forty-one 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, showing potent antihypertensive effects in rats. The study's findings suggest that peripheral alpha 1-adrenoceptor blockade might be the primary mechanism behind their antihypertensive activity, indicating a potential application for compounds with a similar structure in managing hypertension (Clark et al., 1983).

Asthma and COPD Treatment

Another research domain involves the treatment of chemokine-mediated diseases, such as asthma and chronic obstructive pulmonary disease (COPD). A study discussed the utility of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, highlighting their potential in treating respiratory diseases, including asthma and COPD (Norman, 2007).

Synthetic Methodologies

Scientific research has also focused on the synthesis of nitrogen-containing spiro heterocycles, which are crucial for developing various pharmaceuticals. A catalyst-free synthesis method was developed for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrating an efficient approach to constructing complex molecular architectures (Aggarwal et al., 2014).

Chemical Properties and Structural Analysis

The structural and photophysical properties of diazaspiro compounds have been a subject of study as well. Research on diazaspiro[5.5]undecane-1,3,5,9-tetraones and their solvatochromic analysis contributes to understanding the chemical behavior and potential applications of these compounds in materials science (Aggarwal & Khurana, 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O3/c1-27-14-4-11-25-16-21(8-7-19(25)26)9-12-24(13-10-21)15-18-22-20(28-23-18)17-5-2-3-6-17/h17H,2-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHSMXQELFQEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NOC(=N3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)